4-氯-2,6-二吡咯烷-1-基嘧啶

描述

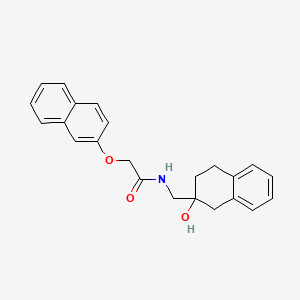

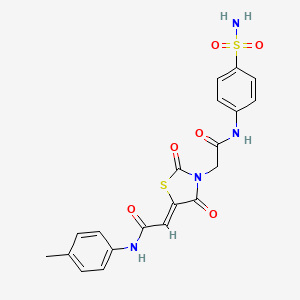

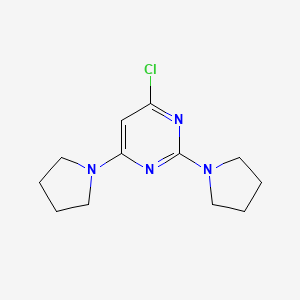

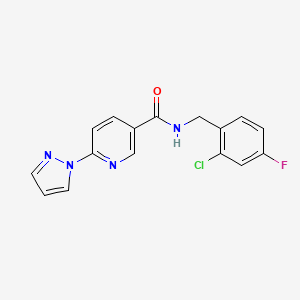

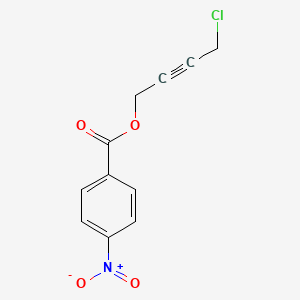

4-Chloro-2,6-dipyrrolidin-1-ylpyrimidine is a chemical compound with the molecular formula C12H17ClN4 . It is a pyrimidine derivative, which is a class of compounds that are widely used in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as 4-Chloro-2,6-dipyrrolidin-1-ylpyrimidine, can be achieved through various methods. One common approach involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . The synthesis process can be influenced by the substituents used, and microwave-assisted synthesis has been shown to be an efficient method .Molecular Structure Analysis

The molecular structure of 4-Chloro-2,6-dipyrrolidin-1-ylpyrimidine is characterized by a pyrimidine ring substituted with two pyrrolidine rings and a chlorine atom . The pyrrolidine rings contribute to the stereochemistry of the molecule and allow for efficient exploration of the pharmacophore space due to sp3 hybridization .Physical and Chemical Properties Analysis

4-Chloro-2,6-dipyrrolidin-1-ylpyrimidine has a molecular weight of 252.74 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学研究应用

电荷分离修饰的核碱基

对尿嘧啶-6-基杂蒽盐和交叉共轭的尿嘧啶甜菜碱(源自涉及杂芳香族化合物(如 4-(二甲氨基)吡啶和 4-(吡咯烷-1-基)吡啶的反应)的研究强调了嘧啶衍生物在研究 π 相互作用、氢键和核碱基的电子性质中的重要性。这些研究提供了对核碱基的结构和电子修饰的见解,有助于理解 DNA-RNA 相互作用和新型生物分子的开发 (Schmidt、Kindermann、Vainiotalo 和 Nieger,1999)。

嘧啶衍生物的结构和光学性质

对硫嘧啶衍生物的研究揭示了它们在医学和非线性光学 (NLO) 中的重要性。该研究展示了嘧啶环在开发在药理学和 NLO 技术中具有潜在应用的化合物中的用途。这项研究强调了嘧啶衍生物在增强光电应用材料性能中的作用,展示了这些化合物的高级技术领域的化学多功能性和适用性 (Hussain 等人,2020)。

生物和医学研究中的嘧啶

对阳离子互变异构和嘧啶化合物的结构表征的研究提供了有关对药物作用至关重要的分子识别过程的宝贵信息。此类研究有助于了解含有嘧啶官能团的药物如何通过氢键与生物靶标相互作用,有助于设计更有效的治疗剂 (Rajam 等人,2017)。

农业化学中的嘧啶化合物

对源自嘧啶结构的植物生长缓释剂的研究突出了这些化合物在农业和园艺中的应用。通过抑制特定的细胞色素 P-450 依赖的单加氧酶,嘧啶衍生物提供了对萜类代谢调控的见解,影响植物激素和固醇。这项研究强调了基于嘧啶的化合物在管理植物生长和发育中的用途,展示了它们在医药和技术应用之外的重要性 (Grossmann,1990)。

未来方向

属性

IUPAC Name |

4-chloro-2,6-dipyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN4/c13-10-9-11(16-5-1-2-6-16)15-12(14-10)17-7-3-4-8-17/h9H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFYAIHAKSPWOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC(=N2)N3CCCC3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3E)-3-[(2-methoxyanilino)methylidene]chromene-2,4-dione](/img/structure/B2965177.png)

![(3E)-1-benzyl-3-{[(4-chlorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2965178.png)